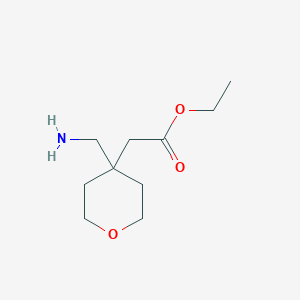

Ethyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate is a chemical compound with the molecular formula C9H16O3 . It appears as a colorless to yellow liquid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16O3/c1-2-12-9(10)7-8-3-5-11-6-4-8/h8H,2-7H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 172.22 g/mol . It is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Research has demonstrated the synthetic versatility of compounds similar to ethyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate for the chemoselective synthesis of heterocyclic compounds. For instance, Pretto et al. (2019) showcased the chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester, highlighting the compound's role in synthesizing a range of products with moderate to good yields. This indicates the compound's utility in creating diverse chemical structures, which could be useful in various chemical and pharmaceutical applications (Pretto et al., 2019).

Multicomponent Reactions in Aqueous Medium

Zonouz et al. (2012) explored the acceleration of multicomponent reactions in an aqueous medium, involving the synthesis of a library of 2-amino-4H-pyran derivatives. This research leverages the benefits of multi-component reactions (MCR) and water as a solvent, emphasizing the compound's role in facilitating efficient chemical production in an environmentally friendly manner (Zonouz et al., 2012).

Antimicrobial Activity

The compound has also been part of studies focusing on the synthesis of derivatives with potential antimicrobial activity. Asif et al. (2021) synthesized ethyl 2-(1H-pyrazol-1-yl)acetate derivatives and evaluated their antibacterial activity against common pathogenic bacteria. This illustrates the compound's relevance in the development of new antibacterial agents, potentially contributing to addressing antibiotic resistance issues (Asif et al., 2021).

Biocatalytic Tandem Multicomponent Reactions

Yang et al. (2020) developed a biocatalytic method for constructing 2-amino-4H-pyrans via tandem MCR of aldehyde, malononitrile, and ethyl acetoacetate in one pot. This research underlines the compound's utility in green chemistry, offering a mild approach to obtain a library of compounds efficiently and with good yield. Furthermore, some compounds exhibited potent antitumor activities, hinting at the potential biomedical applications of these syntheses (Yang et al., 2020).

Safety and Hazards

Ethyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate is classified as an irritant . It is harmful by inhalation, in contact with skin, and if swallowed . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propriétés

IUPAC Name |

ethyl 2-[4-(aminomethyl)oxan-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-2-14-9(12)7-10(8-11)3-5-13-6-4-10/h2-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKVFGMPSHCVLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCOCC1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-7-methyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile](/img/structure/B2531387.png)

![4-(Methylamino)-2-(4-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B2531388.png)

![N-(3,5-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2531393.png)

![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531394.png)

![3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B2531398.png)

![2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2531399.png)

![12H-pyrido[2',3':5,6][1,4]oxazino[2,3-b]quinoxaline](/img/structure/B2531403.png)

![3-[[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2531407.png)